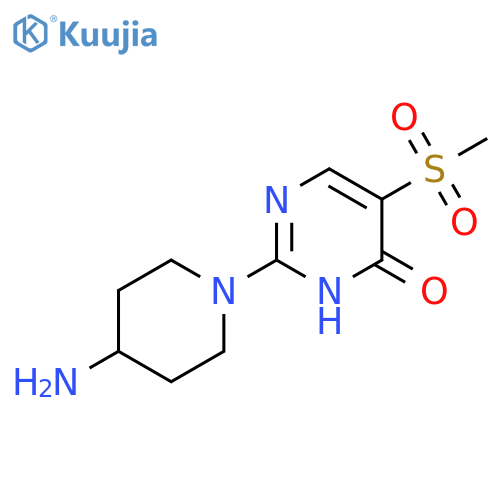

Cas no 1708428-01-6 (2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one)

1708428-01-6 structure

商品名:2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one

CAS番号:1708428-01-6

MF:C10H16N4O3S

メガワット:272.324040412903

CID:5191415

2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one 化学的及び物理的性質

名前と識別子

-

- 2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one

- 4(3H)-Pyrimidinone, 2-(4-amino-1-piperidinyl)-5-(methylsulfonyl)-

- 2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one

-

- インチ: 1S/C10H16N4O3S/c1-18(16,17)8-6-12-10(13-9(8)15)14-4-2-7(11)3-5-14/h6-7H,2-5,11H2,1H3,(H,12,13,15)

- InChIKey: PMBQAIVKJAWWFS-UHFFFAOYSA-N

- ほほえんだ: C1(N2CCC(N)CC2)=NC=C(S(C)(=O)=O)C(=O)N1

2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM510048-1g |

2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one |

1708428-01-6 | 97% | 1g |

$539 | 2023-02-02 |

2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

1708428-01-6 (2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one) 関連製品

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 61389-26-2(Lignoceric Acid-d4)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量